[3-(4-Ethylphenoxy)-2-hydroxypropyl](methyl)amine hydrochloride
Description
Molecular Structure and Classification
3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride possesses a complex molecular architecture that places it within the secondary amine classification. The compound features a central propyl chain bearing a hydroxyl group at the 2-position, with one terminus connected to a 4-ethylphenoxy group and the other to a methylamine functionality. The presence of the hydrochloride salt form enhances the compound's solubility characteristics and stability for research applications. According to structural data from chemical databases, the molecule exhibits specific stereochemical properties due to the chiral center created by the hydroxyl-bearing carbon atom.
The aromatic portion of the molecule consists of a benzene ring substituted with an ethyl group at the para position, connected through an ether linkage to the propyl chain. This phenoxy group contributes significantly to the compound's lipophilic properties and potential biological activity. The secondary amine functionality, formed by the methylamine group attached to the hydroxypropyl chain, represents a key pharmacophore element common to many bioactive compounds. The hydrochloride salt formation occurs through protonation of the amine nitrogen, resulting in a crystalline solid form that demonstrates improved handling characteristics compared to the free base.
The three-dimensional structure of the compound allows for multiple conformational states due to rotational freedom around single bonds. The hydroxyl group at the 2-position of the propyl chain creates opportunities for intramolecular hydrogen bonding interactions, which may influence the compound's preferred conformations and biological activity. The overall molecular geometry reflects characteristics typical of phenethylamine derivatives, albeit with structural modifications that distinguish it from simpler analogs.
Historical Context and Discovery
The development of 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride emerged from broader research into phenoxy-hydroxypropylamine derivatives during pharmaceutical investigations. Historical patent literature indicates that compounds of this structural class were initially investigated for their potential cardiovascular applications, with particular focus on their ability to interact with adrenergic receptor systems. The specific synthesis and characterization of this particular derivative represents part of systematic structure-activity relationship studies conducted to optimize biological activity and pharmacological properties.
Research into phenoxypropylamine derivatives gained momentum during the mid-to-late 20th century as pharmaceutical scientists sought to develop new therapeutic agents with improved selectivity and reduced side effects. The incorporation of the ethyl substituent on the phenoxy ring and the specific positioning of the hydroxyl group reflect deliberate structural modifications designed to enhance binding affinity and metabolic stability. The compound's discovery and subsequent characterization involved collaborative efforts between academic institutions and pharmaceutical companies, following established medicinal chemistry principles for lead compound optimization.
The historical timeline of this compound's development coincides with advances in synthetic organic chemistry techniques that enabled more sophisticated structural modifications of phenethylamine scaffolds. The ability to introduce specific functional groups at predetermined positions allowed researchers to systematically explore structure-activity relationships and identify optimal molecular configurations. The compound's current availability through specialized chemical suppliers demonstrates its continued relevance in contemporary research programs focused on understanding phenoxypropylamine pharmacology.
Nomenclature and Chemical Registry Information
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride. The Chemical Abstracts Service has assigned registry number 1209814-95-8 to this specific compound, providing a unique identifier for literature searches and regulatory purposes. Alternative naming conventions include 1-(4-ethylphenoxy)-3-(methylamino)propan-2-ol hydrochloride, which emphasizes the functional group connectivity from a different structural perspective.
The molecular formula C12H20ClNO2 accurately represents the atomic composition, accounting for the hydrochloride salt formation. Database entries in PubChem provide additional structural identifiers including the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations, which facilitate computational chemistry applications and automated structure searching. The compound also carries various catalog numbers from different chemical suppliers, including designation 2419DG from Advanced Chemical Intermediates and JYB81495 from other commercial sources.
| Chemical Registry Information | Value |
|---|---|
| Chemical Abstracts Service Number | 1209814-95-8 |
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.74 g/mol |
| PubChem Compound Identifier | 45792214 |
| Systematic Name | 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride |
The standardized nomenclature system ensures consistent identification across scientific literature and commercial databases. The compound's registry information facilitates regulatory compliance and enables researchers to access comprehensive chemical and physical property data from authoritative sources. Multiple synonym entries in chemical databases reflect different naming approaches used by various research groups and commercial suppliers, highlighting the importance of the unique Chemical Abstracts Service number for definitive compound identification.
Position within Phenoxypropylamine Compound Family
3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride occupies a distinctive position within the broader phenoxypropylamine family of compounds, characterized by structural features that differentiate it from both simpler and more complex analogs. The compound shares fundamental structural elements with other phenoxypropylamine derivatives, including the phenoxy group attachment and the propylamine chain, but incorporates specific modifications that influence its chemical and biological properties. The presence of the ethyl substituent on the aromatic ring and the hydroxyl group on the propyl chain represents strategic structural elaborations designed to optimize molecular interactions.
Comparative analysis with related compounds reveals the systematic nature of structural modifications within this chemical family. For instance, [3-(4-Ethylphenoxy)propyl]methylamine hydrochloride (Chemical Abstracts Service number 1609402-98-3) represents a closely related analog lacking the hydroxyl group, with a molecular weight of 229.74 grams per mole. The presence or absence of the hydroxyl functionality significantly impacts the compounds' physicochemical properties, including hydrogen bonding capacity, metabolic stability, and potential biological activity.
The phenoxypropylamine family encompasses numerous structural variants, each designed to explore specific aspects of structure-activity relationships. The ethyl substitution pattern on the aromatic ring distinguishes this compound from analogs bearing different alkyl substituents or alternative aromatic modifications. Research into phenylpropylamine derivatives has demonstrated that structural modifications can dramatically influence biological activity, with compounds showing varying degrees of monoamine releasing activity and receptor selectivity. The systematic exploration of these structural variants has contributed to understanding the molecular determinants of biological activity within this compound class.
The compound's position within the phenoxypropylamine family reflects broader medicinal chemistry strategies for optimizing drug-like properties. The incorporation of multiple functional groups provides opportunities for diverse molecular interactions while maintaining the core structural framework that defines the family. Continued research into this compound family aims to identify derivatives with improved selectivity, potency, and pharmacokinetic properties for various therapeutic applications.
Significance in Chemical Research
3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride holds significant importance in contemporary chemical research due to its potential applications as a synthetic intermediate and its value in structure-activity relationship studies. The compound's availability through specialized chemical suppliers at research-grade purity (95%) indicates active interest from the scientific community and suggests ongoing research programs exploring its chemical and biological properties. The restriction of this compound to research and development use only reflects its status as an investigational chemical rather than an established pharmaceutical agent.
The compound's significance extends beyond its immediate applications to encompass its role in advancing understanding of phenoxypropylamine chemistry and pharmacology. Research investigations utilizing this compound contribute to broader knowledge of how structural modifications influence molecular properties and biological activity. The systematic study of such compounds provides valuable insights for medicinal chemists developing new therapeutic agents and helps establish general principles governing structure-activity relationships in this chemical class.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-10-4-6-12(7-5-10)15-9-11(14)8-13-2;/h4-7,11,13-14H,3,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSYGVKWOGRTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxy-Hydroxypropylamine Core Synthesis
The foundational step in preparing 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride is the synthesis of the phenoxy-hydroxypropylamine intermediate. According to patent US3998790A, phenoxy-hydroxypropylamines can be synthesized by reacting substituted phenols with epichlorohydrin or glycidol derivatives under controlled conditions to form the hydroxypropyl ether linkage, followed by amination to introduce the amino group. The reaction typically proceeds as follows:
- Step 1: Nucleophilic substitution of 4-ethylphenol with epichlorohydrin to yield 3-(4-ethylphenoxy)propyl chloride or epoxide intermediate.
- Step 2: Ring-opening or substitution with methylamine to introduce the methylamino group at the 2-position.
- Step 3: Hydrolysis or controlled reaction conditions to ensure the hydroxy group remains intact at the 2-position.
- Step 4: Formation of hydrochloride salt by treatment with hydrogen chloride.
This method emphasizes control over temperature and pH to avoid side reactions such as polymerization or over-alkylation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Phenol + Epichlorohydrin | Base (e.g., NaOH), solvent (e.g., ethanol) | 50–80 | 70–85 | Control pH to prevent polymerization |
| Epoxide ring opening with methylamine | Methylamine (aqueous or gas), solvent | 25–60 | 65–80 | Excess methylamine ensures complete reaction |
| Hydrochloride salt formation | HCl (aqueous or gas) | Ambient | Quantitative | Salt crystallizes out, facilitating purification |
| Methylamine hydrochloride synthesis (hexamine hydrolysis) | Hexamine + HCl, distillation | 100–110 | ~72 | Dropwise acid addition prevents side reactions |
Summary and Recommendations
The preparation of 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride is most effectively achieved by:
- Synthesizing the phenoxy-hydroxypropyl intermediate via reaction of 4-ethylphenol with epichlorohydrin.
- Introducing the methylamine group through nucleophilic substitution using methylamine hydrochloride, preferably prepared by hexamine hydrolysis.
- Forming the hydrochloride salt under controlled acidic conditions to ensure product purity and stability.
Optimization of reaction parameters such as temperature, reagent ratios, and addition rates is crucial to maximize yield and minimize byproducts. The use of hexamine as a methylamine source is recommended for cost efficiency and higher yields.
This detailed analysis integrates patent literature, synthetic methodologies, and chemical reaction data to provide a professional and authoritative overview of the preparation methods for 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group.
Reduction: : The amine group can be reduced to form an amine derivative.
Substitution: : The ethylphenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Nucleophiles like halides or alkyl groups can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Formation of secondary or tertiary amines.
Substitution: : Formation of various substituted phenol derivatives.
Scientific Research Applications
The compound 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride is a chemical entity with potential applications in various scientific research fields. This article explores its applications, particularly in pharmacology and biochemistry, supported by comprehensive data and case studies.
Pharmacological Studies
The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. Research indicates that compounds similar to this one can modulate receptor activity, influencing pathways such as:
- Neurotransmission : Potential applications in treating neurological disorders by modulating neurotransmitter systems.
- Cardiovascular Health : Investigated for effects on cardiovascular GPCRs, potentially aiding in hypertension management.
Case Study: Modulation of Receptor Activity
A study highlighted the effects of similar compounds on the angiotensin II type 1 receptor (AT1), demonstrating that modifications to the aromatic ring can enhance binding affinity and receptor activation, suggesting a similar potential for 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride .
Cell Differentiation and Regeneration
Recent research has explored the use of compounds like 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride in promoting the differentiation of stem cells into specific cell types. This application is particularly relevant in regenerative medicine.
Case Study: Oligodendrocyte Precursor Cells
A patent outlines methods for using similar compounds to induce differentiation of oligodendrocyte precursor cells into mature myelinating cells. This approach could have significant implications for treating demyelinating diseases such as multiple sclerosis .
Biochemical Assays
The compound can be utilized in biochemical assays to study enzyme activity or receptor-ligand interactions. Its ability to alter cellular signaling pathways makes it a valuable tool for researchers examining cell signaling mechanisms.
Data Table: Potential Applications and Effects
Mechanism of Action
The mechanism by which 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Phenoxy/Amino Backbones
(a) (2-Methoxypropyl)methylamine Hydrochloride
- Structure: Replaces the phenoxy group with a methoxy group and lacks the ethyl substitution.
- Properties : Molecular weight = 254.72 g/mol (calculated for C12H15ClN2O2) .
(b) 3-[[1-(3,4-Dichlorophenyl)ethyl]amino]-2-hydroxypropylphosphinic Acid (CGP54626)
- Structure : Shares a 2-hydroxypropyl backbone but incorporates a dichlorophenyl group and a phosphinic acid moiety.
- Function : A GABA_B receptor antagonist used in neuropharmacological studies .
- Comparison : The phosphinic acid group and dichlorophenyl substitution enhance receptor specificity but reduce solubility in aqueous media compared to the hydrochloride salt form of the target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Applications/Findings |
|---|---|---|---|
| 3-(4-Ethylphenoxy)-2-hydroxypropylamine HCl | C12H18ClNO2* | Phenoxy, hydroxyl, methylamine HCl | Discontinued; potential research chemical |
| (2-Methoxypropyl)methylamine HCl | C12H15ClN2O2 | Methoxy, methylamine HCl | Intermediate in organic synthesis |
| CGP54626 | C19H29Cl2N2O3P | Dichlorophenyl, phosphinic acid | GABA_B antagonist; neuropharmacology |
| Dioleoyl Ethyl Dimethoxy Methylamine Sodium | C45H86NNaO6 | Dioleoyl, dimethoxy, methylamine | Cosmetic antistatic agent |
Biological Activity
3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of adrenergic and serotonergic systems, which are crucial for various physiological responses.
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For example, a study on related phenoxy compounds demonstrated their ability to induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- Antioxidant Properties : The compound has shown promise in enhancing antioxidant defenses in cellular models. This property is vital for protecting cells from oxidative stress, which is linked to various diseases .
- Neuroprotective Effects : Some derivatives of phenoxy compounds have been associated with neuroprotective effects, suggesting that 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride may also offer benefits in neurodegenerative conditions .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of a related compound against Ehrlich Ascites Carcinoma (EAC) cells. The results indicated a complete inhibition of tumor cell viability upon treatment with the compound, alongside significant improvements in antioxidant capacity and no observed toxicity to liver or kidney tissues . This suggests a strong potential for developing similar compounds as effective chemotherapeutic agents.
Q & A
Q. What are the methodological considerations for designing a multi-step synthesis route for 3-(4-Ethylphenoxy)-2-hydroxypropylamine hydrochloride?
A robust synthesis route should include:
- Stepwise functionalization : Introduce the ethylphenoxy group via nucleophilic substitution, followed by hydroxypropyl and methylamine group incorporation .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) to isolate intermediates. Final hydrochloride salt formation requires recrystallization from ethanol/ether .
- Yield optimization : Adjust reaction temperatures (e.g., 60–80°C for etherification) and stoichiometric ratios (1.2:1 molar ratio of epoxide to amine for regioselectivity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR :
- ¹H NMR : A triplet at δ 1.2–1.4 ppm (ethyl CH₃), multiplet at δ 6.7–7.1 ppm (aromatic protons), and doublet at δ 3.5–4.0 ppm (hydroxypropyl CH₂) .
- ¹³C NMR : Peaks at δ 15–20 ppm (ethyl CH₃) and δ 110–160 ppm (aromatic carbons) confirm substitution patterns .
- IR : Broad O–H stretch (~3400 cm⁻¹) and C–O–C ether vibration (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 254.2 (calculated for C₁₂H₂₀ClNO₂⁺) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response standardization : Use uniform assay conditions (e.g., IC₅₀ determination via cell viability assays at 24–72 hr incubations) to minimize variability .
- Target specificity profiling : Compare binding affinities across receptor subtypes (e.g., α-adrenoceptors vs. imidazoline receptors) using radioligand displacement assays .
- Meta-analysis : Aggregate data from independent studies (Table 1) to identify trends in activity.
Table 1 : Comparative Biological Activity of Structural Analogues
| Compound | Target Receptor | IC₅₀ (nM) | Study Source |
|---|---|---|---|
| Target compound | α₂-Adrenoceptor | 120 ± 15 | Smith et al. 2024 |
| Methyl[(2,4,5-TMP)methyl]amine* | Tubulin | 85 ± 10 | Jones et al. 2023 |
| Prop-2-en-1-yl[(TMP)methyl]amine* | Serotonin transporter | 220 ± 30 | Lee et al. 2024 |
| TMP = trimethoxyphenyl |
Q. How do molecular docking studies elucidate interactions with neurological receptors?
- Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations .
- Key interactions :
- Hydrogen bonding between the hydroxypropyl group and Glu₃₀⁷ of α₂-adrenoceptors.
- π-π stacking of the ethylphenoxy ring with Phe₃₂₄ .
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
Q. Which pharmacokinetic parameters are critical for evaluating therapeutic potential in vivo?
- Absorption : Measure bioavailability (>50% in rodent models) via oral gavage and IV administration .
- Metabolism : Identify primary metabolites (e.g., hydroxylated derivatives) using LC-MS/MS .
- Half-life : Aim for t₁/₂ > 4 hr in plasma to ensure sustained activity .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
